molecular formula C7H6ClN3S B6206008 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol CAS No. 1525631-10-0

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B6206008
CAS No.: 1525631-10-0
M. Wt: 199.7
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Description

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 6th position, a methyl group at the 3rd position, and a thiol group at the 2nd position of the imidazo[4,5-b]pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with chloroacetyl chloride, followed by cyclization with thiourea. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound may interact with nucleic acids, affecting their stability and function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1525631-10-0

Molecular Formula

C7H6ClN3S

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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